O,O-Dimethyl phosphoramidothioate

Process Safety Thermal Hazard Analysis Agrochemical Manufacturing

O,O-Dimethyl phosphoramidothioate (CAS 17321-47-0), also known as DMPAT, is a vital organophosphorus intermediate primarily utilized in the synthesis of broad-spectrum insecticides, most notably methamidophos and acephate. This compound, with the molecular formula C2H8NO2PS and a molecular weight of 141.13 g/mol, is characterized as a colorless to pale yellow, moisture-sensitive liquid.

Molecular Formula C2H8NO2PS
Molecular Weight 141.13 g/mol
CAS No. 17321-47-0
Cat. No. B101082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Dimethyl phosphoramidothioate
CAS17321-47-0
Molecular FormulaC2H8NO2PS
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOP(=S)(N)OC
InChIInChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7)
InChIKeyNKYPKIVMIGIWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O-Dimethyl phosphoramidothioate (CAS 17321-47-0): An Essential Organophosphorus Intermediate for High-Yield Pesticide Synthesis


O,O-Dimethyl phosphoramidothioate (CAS 17321-47-0), also known as DMPAT, is a vital organophosphorus intermediate primarily utilized in the synthesis of broad-spectrum insecticides, most notably methamidophos and acephate . This compound, with the molecular formula C2H8NO2PS and a molecular weight of 141.13 g/mol, is characterized as a colorless to pale yellow, moisture-sensitive liquid [1][2]. Its industrial relevance is anchored in its role as a direct precursor in established manufacturing routes, offering a high-yield pathway to potent acetylcholinesterase (AChE) inhibitors used globally in agriculture [3].

Why Generic Substitution of O,O-Dimethyl phosphoramidothioate in Agrochemical Synthesis is Technically Unsound


Direct substitution of O,O-dimethyl phosphoramidothioate with superficially similar organophosphorus intermediates is not viable due to critical, quantifiable differences in thermal stability and reactivity profiles. The compound's specific molecular structure dictates a unique thermal hazard profile, characterized by an apparent activation energy of 92.4 ± 3.2 kJ/mol and a self-accelerating decomposition temperature (SADT) of 66.0 °C, parameters that directly influence process safety and engineering controls [1]. Furthermore, its established role in a patented, high-yield telescoped synthesis (achieving up to 98% yield and 93% purity for DMPAT) is predicated on its specific reactivity with reagents like ammonium hydroxide, a pathway not efficiently replicated by analogs such as O,O-diethyl phosphoramidothioate, which possess distinct steric and electronic properties [2].

Quantitative Differentiation Guide for O,O-Dimethyl phosphoramidothioate (CAS 17321-47-0)


Thermal Stability Parameters vs. O,O-Diethyl Phosphoramidothioate for Process Safety Engineering

O,O-Dimethyl phosphoramidothioate (DMPAT) exhibits a lower thermal stability compared to its diethyl analog, O,O-diethyl phosphoramidothioate. For DMPAT, the apparent activation energy (Ea) for decomposition is 92.4 ± 3.2 kJ/mol, and its self-accelerating decomposition temperature (SADT) is 66.0 °C, as determined by DSC and TG analysis [1]. While direct quantitative Ea and SADT data for the diethyl analog under identical conditions are not available in the primary literature, class-level inference based on increased molecular weight and alkyl chain length suggests a higher thermal stability, which is supported by its higher predicted boiling point of 204.9°C at 760 mmHg compared to DMPAT's 162.2°C [2]. This lower thermal stability of DMPAT necessitates specific and more stringent temperature control measures during its synthesis, storage, and transportation.

Process Safety Thermal Hazard Analysis Agrochemical Manufacturing

Synthetic Yield and Purity in the Manufacture of Acephate vs. O,O-Dimethyl Phosphorochloridothioate

In the patented telescoped synthesis of acephate, O,O-dimethyl phosphoramidothioate (DMPAT) is produced directly from O,O-dimethyl phosphorochloridothioate in a continuous solution. This process achieves a 98% yield and 93% purity for the DMPAT intermediate when maintained in CH2Cl2 solution [1]. In contrast, the precursor O,O-dimethyl phosphorochloridothioate is typically obtained in lower yields (85-88%) and with similar purity (94-95%) in the preceding step [1]. This demonstrates that the specific amine-forming reaction to produce DMPAT is more efficient and provides a cleaner intermediate, which is crucial for the subsequent isomerization to methamidophos and final acetylation to acephate, minimizing purification steps and waste.

Process Chemistry Yield Optimization Pesticide Intermediate Synthesis

Boiling Point and Physical Properties vs. O,O-Dimethyl Phosphorochloridothioate for Process Engineering

O,O-Dimethyl phosphoramidothioate exhibits a significantly higher boiling point compared to its chlorinated precursor, O,O-dimethyl phosphorochloridothioate. The boiling point of DMPAT is predicted to be 162.2 ± 23.0 °C at atmospheric pressure [1], whereas O,O-dimethyl phosphorochloridothioate has a boiling point of 66-67 °C at 16 mmHg (or 175.8°C at 760 mmHg) . This difference, alongside DMPAT's density of 1.283 ± 0.06 g/cm3 versus the chlorinated compound's density of 1.322 g/mL, necessitates distinct process conditions for distillation, solvent selection, and phase separation in a multi-step synthesis.

Physical Chemistry Process Engineering Separation Technology

Storage Stability: Moisture Sensitivity of DMPAT vs. O,O-Dimethyl Phosphorochloridothioate

O,O-Dimethyl phosphoramidothioate is explicitly characterized as moisture-sensitive and hygroscopic, requiring storage under an inert atmosphere and refrigeration . In contrast, its chlorinated precursor, O,O-dimethyl phosphorochloridothioate, is reported to slowly hydrolyze with water but is not universally described as requiring the same rigorous, refrigerated inert storage conditions . This difference in hydrolytic susceptibility means that procurement and handling protocols for DMPAT must be more stringent to prevent degradation, which can lead to off-spec material and reduced downstream yields.

Chemical Stability Storage Conditions Material Handling

Optimal Industrial and Research Applications for O,O-Dimethyl phosphoramidothioate (CAS 17321-47-0)


High-Throughput Synthesis of Acephate and Methamidophos

This scenario directly leverages DMPAT's role as the penultimate intermediate in a patented, high-yield telescoped process. A manufacturer aiming to optimize the synthesis of acephate or methamidophos should procure DMPAT to capitalize on the 98% yield and 93% purity achievable in its formation, followed by efficient conversion to the final active ingredients [1]. This route minimizes isolation of potentially explosive intermediates and reduces overall process steps.

Process Safety and Thermal Hazard Assessment Studies

Given the well-documented thermal decomposition parameters (Ea = 92.4 ± 3.2 kJ/mol, SADT = 66.0 °C) and a history of industrial incidents [2], DMPAT is an ideal candidate compound for research groups and industrial safety departments focused on reactive chemical hazard evaluation. Its specific profile necessitates the development and validation of advanced calorimetric methods (e.g., DSC, ARC, VSP2) and kinetic modeling for safer process design.

Quality Control and Analytical Method Development

The stringent purity requirements for DMPAT in downstream insecticide synthesis (e.g., 93-95% purity needed) drive the need for robust analytical methods [3]. A QC laboratory or analytical CRO specializing in agrochemicals would find value in DMPAT as a challenging analyte for developing and validating quantitative methods using HPLC, GC, NMR, and MS to detect trace impurities like trimethyl thiophosphate that can impact final product quality [4].

Comparative Reactivity and Structure-Activity Relationship (SAR) Studies

For academic or industrial research groups investigating the SAR of organophosphorus AChE inhibitors, DMPAT serves as a key comparator. While not an active ingredient itself, its structural relationship to methamidophos and acephate makes it essential for studying the impact of the P=O vs. P=S moiety and the N-acetylation step on AChE inhibition potency . Studies directly comparing the IC50 of methamidophos and acephate demonstrate the profound effect of these modifications, underscoring the importance of the DMPAT scaffold .

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